3-Cyanovinylcarbazole
Overview
Description
3-Cyanovinylcarbazole is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound is particularly interesting due to its conjugated system, which can exhibit significant photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .
Chemical Reactions Analysis
Types of Reactions
3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar structure but with an ethyl group instead of a nitrile group, affecting its chemical properties and applications.
Poly-3-(9H-carbazol-9-yl)propylmethacrylate: A polymeric derivative used in dye-sensitized solar cells, showcasing different physical and chemical properties due to its polymeric nature.
Uniqueness
3-Cyanovinylcarbazole stands out due to its specific combination of a carbazole moiety and a nitrile group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and stability under various conditions .
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |
InChI Key |
HDAVJPSXEPLOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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